

# Managing nausea and vomiting associated with AMG 193

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AA 193    |           |
| Cat. No.:            | B10782562 | Get Quote |

## **Technical Support Center: AMG 193**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing nausea and vomiting associated with the investigational MTA-cooperative PRMT5 inhibitor, AMG 193. The information is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of nausea and vomiting with AMG 193 in clinical trials?

A1: In a phase 1 dose-escalation and expansion study, treatment-related nausea and vomiting were among the most common adverse events. The reported rates can vary slightly between different trial reports and patient populations. It's important to note that these events were generally low-grade and manageable.[1][2]

Q2: How is nausea and vomiting associated with AMG 193 typically managed in a clinical setting?

A2: Clinical trial data indicate that nausea and vomiting associated with AMG 193 are generally manageable with standard anti-emetic therapies.[1] While the specific protocols used in the trials are not publicly detailed, management would likely align with established guidelines from organizations like the National Comprehensive Cancer Network (NCCN) and the American Society of Clinical Oncology (ASCO) for agents with a low to moderate emetogenic risk.[3][4][5]



Q3: What is the typical onset and duration of nausea and vomiting with AMG 193?

A3: Reports from clinical trials suggest that nausea and vomiting are mostly low-grade events that typically resolve with continued dosing of AMG 193, often within 2 to 4 weeks.[1]

Q4: Does food intake affect the incidence or severity of nausea and vomiting with AMG 193?

A4: Preliminary results from clinical studies suggest that food does not alter the exposure to AMG 193. Consequently, the initial fasting requirement for trial participants was lifted, which may help to improve the nausea and vomiting profile of the drug.[1]

## **Troubleshooting Guides**

Issue: A researcher observes unexpected or severe nausea and vomiting in preclinical models with AMG 193.

#### **Troubleshooting Steps:**

- Verify Drug Formulation and Administration:
  - Confirm the correct formulation and concentration of AMG 193.
  - Ensure the vehicle used for administration is appropriate and has been tested for emetogenic effects.
  - Review the administration technique (e.g., gavage, injection) to minimize stress to the animal, which can influence gastrointestinal effects.
- Animal Model Considerations:
  - Evaluate the choice of animal model. Ferrets are considered a gold-standard model for emesis research as they have a vomiting reflex, unlike rodents.[6][7][8] For assessing nausea-like behavior in rats, the pica model (consumption of non-nutritive substances like kaolin) is often used.[1][9][10]
  - Consider the strain, age, and sex of the animals, as these factors can influence susceptibility to drug-induced nausea and vomiting.



- Dose-Response Evaluation:
  - Conduct a dose-response study to determine if the observed effects are dose-dependent.
     This can help establish a therapeutic window with an acceptable side-effect profile in the preclinical model.
- Prophylactic Anti-emetic Co-administration:
  - Based on the proposed mechanism of drug-induced nausea and vomiting, consider coadministration with standard anti-emetics such as 5-HT3 receptor antagonists (e.g., ondansetron) or NK1 receptor antagonists (e.g., aprepitant) to assess if the emetic response can be mitigated.

Issue: Difficulty in translating preclinical anti-emetic strategies to a potential clinical scenario.

#### **Troubleshooting Steps:**

- Review Preclinical to Clinical Correlation:
  - Analyze the pharmacokinetic and pharmacodynamic (PK/PD) data from preclinical models and compare them to available human data to ensure relevant exposure levels are being studied.
  - Recognize the inherent limitations of translating findings from animal models to humans,
     particularly for a subjective symptom like nausea.
- Consult Clinical Guidelines:
  - Refer to the latest NCCN and ASCO guidelines for the management of nausea and vomiting induced by targeted therapies.[3][4][5][11] These guidelines provide a framework for selecting anti-emetic regimens based on the emetogenic risk of the therapeutic agent.
- Develop a Clinical Monitoring Plan:
  - Propose a robust monitoring plan for nausea and vomiting in early-phase clinical trials, including patient-reported outcomes, to accurately characterize the emetogenic potential of AMG 193 in humans.



## **Data Presentation**

Table 1: Incidence of Nausea and Vomiting with AMG 193 in a Phase 1 Dose-Expansion Trial

| Adverse Event | Any Grade Incidence | Grade 3 Incidence |
|---------------|---------------------|-------------------|
| Nausea        | 57.5%               | 4.6%              |
| Vomiting      | 34.5%               | 3.4%              |

Source: OncLive, September 2024[1]

Table 2: Incidence of Nausea and Vomiting with AMG 193 in a Phase 1 Dose Exploration Study

| Treatment-Related Adverse Event | Incidence |
|---------------------------------|-----------|
| Nausea                          | 48.8%     |
| Vomiting                        | 30.0%     |

Source: PubMed, September 2024[2]

# **Experimental Protocols**

### **Protocol 1: Assessment of Emesis in the Ferret Model**

Objective: To evaluate the emetogenic potential of AMG 193 and the efficacy of anti-emetic agents in the ferret model.

#### Methodology:

- Animal Acclimation: Male ferrets are individually housed and acclimated to the experimental conditions for at least 7 days.
- Baseline Observation: Animals are observed for a baseline period to ensure they are free from any signs of illness.
- Drug Administration:



- A cohort of ferrets is administered AMG 193 at various dose levels via oral gavage. A
  vehicle control group is also included.
- For anti-emetic testing, another cohort receives a standard anti-emetic (e.g., ondansetron or aprepitant) prior to the administration of AMG 193.
- Observation Period: Following administration, ferrets are observed continuously for a defined period (e.g., 4-8 hours) for the incidence of retching and vomiting. The latency to the first emetic episode and the total number of episodes are recorded.
- Data Analysis: The emetogenic potential is assessed by the percentage of animals exhibiting
  emesis and the frequency of emetic events. The efficacy of the anti-emetic is determined by
  the reduction in these parameters compared to the AMG 193-only group.

# Protocol 2: Assessment of Nausea-like Behavior (Pica) in the Rat Model

Objective: To evaluate the potential of AMG 193 to induce nausea-like behavior in rats and the effectiveness of anti-nausea agents.

#### Methodology:

- Animal Acclimation and Baseline: Male rats are individually housed and acclimated. They are
  provided with pre-weighed amounts of standard chow and kaolin (a non-nutritive clay).
   Baseline consumption of both is measured for several days.
- Drug Administration:
  - Rats are administered AMG 193 at different doses. A vehicle control group is included.
  - To test anti-nausea effects, a separate group is pre-treated with an anti-emetic agent before AMG 193 administration.
- Measurement of Pica: Over a 24-48 hour period post-administration, the amount of kaolin and food consumed is measured.



 Data Analysis: An increase in kaolin consumption alongside a decrease in food intake is indicative of pica, a surrogate for nausea. The data is analyzed to determine the dosedependent effect of AMG 193 on pica and the ability of the anti-emetic to reverse this behavior.[1][9][10]

# **Mandatory Visualizations**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pica in Rats as a Preclinical Model of Emesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appa-mtc.org [appa-mtc.org]
- 3. nccn.org [nccn.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Pre-clinical Contract Research Emesis [ndineuroscience.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Emesis in ferrets PORSOLT [porsolt.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling PMC [pmc.ncbi.nlm.nih.gov]
- 11. NCCN Guidelines Insights: Antiemesis, Version 2.2017 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Managing nausea and vomiting associated with AMG 193]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782562#managing-nausea-and-vomiting-associated-with-amg-193]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com